molecular formula C10H6N2O3S2 B15148305 (5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one

(5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one

Cat. No.: B15148305
M. Wt: 266.3 g/mol
InChI Key: CTTRUEBEEFZQBL-UHFFFAOYSA-N
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Description

The compound "(5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one" is a thiazole derivative characterized by a conjugated system with a 2-nitrophenyl substituent at the 5-position and a sulfhydryl group at the 2-position.

Properties

IUPAC Name

5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O3S2/c13-9-8(17-10(16)11-9)5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H,11,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTRUEBEEFZQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-mercapto-5-(2-nitrobenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 2-nitrobenzaldehyde with a thioamide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation process. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-mercapto-5-(2-nitrobenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazoles depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-2-mercapto-5-(2-nitrobenzylidene)-1,3-thiazol-4(5H)-one would depend on its specific biological target. Generally, compounds with a thiazole core can interact with various enzymes and proteins, potentially inhibiting their activity. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Substituent Variations and Structural Modifications

The following table summarizes key analogs, their substituents, molecular weights, and biological activities:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Activity/Application Reference
(5E)-5-[(2-Nitrophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one (Target Compound) 2-Nitrophenyl C₁₀H₆N₂O₃S₂ 266.3 g/mol Not explicitly stated -
(5E)-5-[(4-Ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (S764582) 4-Ethylphenyl C₁₂H₁₁NOS₂ 257.3 g/mol MXD3 pathway inhibition
Optovin: (5E)-5-[(2,5-Dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-2-sulfanylidene-thiazolidin-4-one Heterocyclic pyrrole-pyridine C₁₉H₁₈N₄OS₂ 398.5 g/mol Light-sensitive anion channel ligand
(5E)-5-[(5-Chloro-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one 5-Chloro-2-thienyl C₈H₄ClNOS₂ 229.7 g/mol Supplier-listed (no explicit data)
(5E)-3-Phenyl-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (CAS 67664-29-3) 2-Nitrophenyl, 3-phenyl C₁₆H₁₀N₂O₃S₂ 342.4 g/mol NSC-409041 (research compound)
N-[(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide 3,4-Dimethoxyphenyl, nitrobenzamide C₂₀H₁₆N₄O₆S₂ 496.5 g/mol Plant growth inhibition (14.19%)

Biological Activity

(5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one, commonly referred to as a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a thiazole ring and a nitrophenyl group, contributing to its potential therapeutic applications.

  • Chemical Formula : C10H6N2O3S2
  • Molecular Weight : 266.29 g/mol
  • CAS Number : 6308-22-1
  • IUPAC Name : (5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, a review highlighted that modifications in the thiazolidinone scaffold could enhance cytotoxicity against various cancer cell lines. The compound's mechanism often involves inducing apoptosis and inhibiting cell proliferation through multiple pathways, including the production of reactive oxygen species (ROS) and activation of caspases .

Cell LineIC50 (µM)Mechanism of Action
A54910.5Induction of apoptosis
SCC-158.9ROS production and cell cycle arrest
SH-SY5Y12.3Caspase activation
CACO-29.7Inhibition of lactate dehydrogenase

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. Studies reported that thiazolidinones possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Properties

Thiazolidinone derivatives are noted for their anti-inflammatory effects. Research indicates that they can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This property is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of (5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one can be significantly influenced by its structural components. Modifications at various positions on the thiazolidinone ring can enhance or diminish its potency:

  • Substituents on the Nitrophenyl Group : Electron-withdrawing groups tend to increase activity.
  • Sulfanyl Group Modifications : Altering the sulfanyl moiety can affect both solubility and reactivity.
  • Thiazole Ring Modifications : Substituents on the thiazole ring can influence the compound's ability to interact with biological targets.

Study 1: Anticancer Efficacy

A study conducted on human cancer cell lines demonstrated that (5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one exhibited significant cytotoxicity with an IC50 value ranging from 8 to 12 µM across different cell lines. The study concluded that the compound's ability to induce apoptosis was linked to increased ROS levels and activation of caspase pathways .

Study 2: Antimicrobial Testing

In an antimicrobial assay against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively. These results suggest that it may be a candidate for further development as an antimicrobial agent .

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